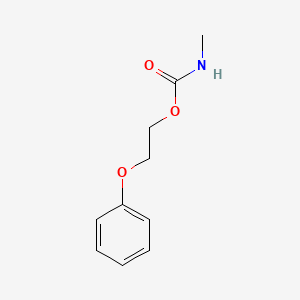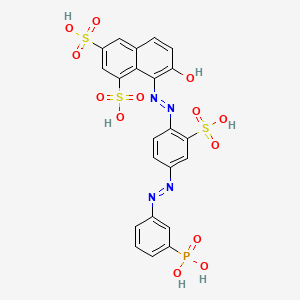
7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye and a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it can be used as a staining agent to visualize cellular components under a microscope.
Medicine
In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the textile industry, it is used to dye fabrics, providing vibrant and long-lasting colors. It is also used in the food industry as a colorant.
Mechanism of Action
The mechanism by which “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” exerts its effects involves interactions with various molecular targets. The azo groups can interact with proteins and enzymes, altering their activity. The compound’s ability to change color under different conditions is due to the electronic transitions within the azo groups.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Used for staining lipids.
Uniqueness
Compared to these similar compounds, “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” may offer unique properties such as higher stability, specific color changes, or enhanced binding to certain molecular targets.
Properties
CAS No. |
93966-72-4 |
|---|---|
Molecular Formula |
C22H17N4O13PS3 |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
7-hydroxy-8-[[4-[(3-phosphonophenyl)diazenyl]-2-sulfophenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C22H17N4O13PS3/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39) |
InChI Key |
HJBVBKCRIMMOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
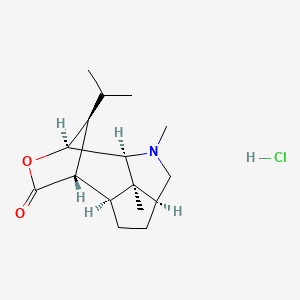

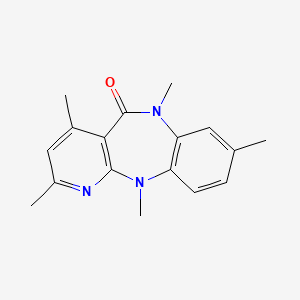
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)


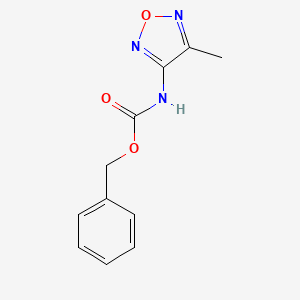
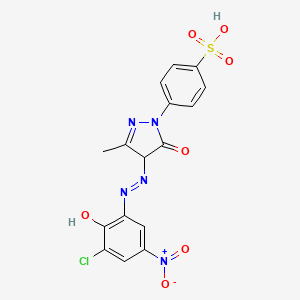

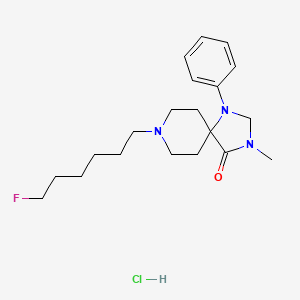
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)
